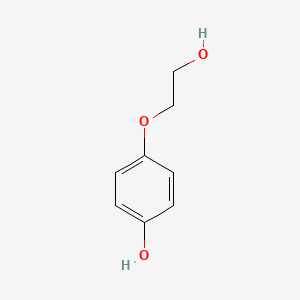

4-(2-Hydroxyethoxy)phenol

Description

Contextualization within Contemporary Organic Chemistry Research

In contemporary organic chemistry, there is a significant focus on the development of functional materials and sustainable chemical processes. 4-(2-Hydroxyethoxy)phenol serves as a key building block in these areas, particularly in polymer chemistry. Researchers utilize it to synthesize novel polyesters and polyurethanes. mdpi.com For instance, it can be derived from lignin (B12514952) by-products like 4-hydroxybenzaldehyde (B117250), positioning it within the scope of bio-based polymer synthesis. mdpi.com A study describes the synthesis of a diol from 4-hydroxybenzaldehyde via hydroxyalkylation with ethylene (B1197577) carbonate, which is then used to create polyesters and polyurethanes. mdpi.com

The incorporation of the this compound moiety into polymer backbones can significantly alter the material's properties. It is used as a monomer or chain extender to create copolyesters with modified thermal and physical characteristics. For example, derivatives like bis[4-(2-hydroxyethoxy)phenyl]sulfone and 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) are employed to produce high-performance polymers. google.comresearchgate.netrsc.org Copolyesters containing these units often exhibit increased glass transition temperatures and improved thermal stability compared to conventional polymers like PET. researchgate.net Furthermore, the compound is a precursor to photo-initiators, such as 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, which are crucial for UV-curing applications in coatings and 3D printing. sigmaaldrich.com This highlights its role in the advancement of photopolymerization technologies.

Significance as a Versatile Chemical Synthon and Intermediate

A chemical synthon is a conceptual unit within a molecule that assists in the planning of a chemical synthesis. This compound is a versatile synthon because its two hydroxyl groups possess different chemical reactivity. The phenolic hydroxyl group is more acidic and nucleophilic than the primary alcohol group, allowing for selective chemical transformations.

This versatility makes it a valuable intermediate in multi-step syntheses. For example, it is a key starting material for producing specialty monomers for the polymer industry. One notable application is its use in the synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene, a monomer used for producing polyesters and polycarbonates with high refractive indices and good thermal stability. google.comrsc.org This synthesis involves the condensation of this compound (or its precursor, 2-phenoxyethanol) with fluoren-9-one, often catalyzed by solid acids like titanium cation-exchanged montmorillonite (B579905) for a cleaner, more efficient process. rsc.org

Its utility extends to the synthesis of other functional molecules. It can be a precursor in the production of pharmaceutical intermediates, such as 4-(2′-methoxyethyl)phenol, which is used to manufacture the beta-blocker Metoprolol. google.com It is also used in the preparation of benzophenone (B1666685) derivatives and hydroxamic acids, which are functional groups of interest in medicinal chemistry and materials science. nih.govrsc.org The selective reaction of the phenolic hydroxyl group, for example, with ethylene carbonate, is a common strategy to introduce the hydroxyethyl (B10761427) ether chain, which can then be further modified. mdpi.comrsc.org

The following table summarizes some of the key compounds synthesized using this compound or its immediate derivatives as a primary building block, demonstrating its role as a versatile intermediate.

Table 2: Examples of Compounds Synthesized from this compound and its Derivatives

| Starting Material(s) | Resulting Compound/Material | Application Area | Source(s) |

|---|---|---|---|

| 4-hydroxybenzaldehyde, Ethylene carbonate | Bio-based polyesters and polyurethanes | Sustainable Polymers | mdpi.com |

| Fluoren-9-one, 2-Phenoxyethanol (B1175444) | 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene | High-performance Polymers | google.comrsc.org |

| This compound derivative | 4-(2′-methoxyethyl)phenol | Pharmaceutical Intermediate | google.com |

| This compound | 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone | Photo-initiator | sigmaaldrich.com |

| Dimethyl terephthalate, Ethylene glycol, Bis[4-(2-hydroxyethoxy)phenyl]sulfone | Amorphous poly(ethylene terephthalate) copolymers | Specialty Polymers | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKWXRUINJHOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431431 | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13427-53-7 | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-hydroxyethoxy)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways

Direct Alkylation and Etherification Approaches

Direct methods for synthesizing 4-(2-hydroxyethoxy)phenol predominantly rely on the formation of an ether linkage at one of the phenolic hydroxyl groups of hydroquinone (B1673460). The Williamson ether synthesis and the ring-opening of ethylene (B1197577) oxide are two of the most fundamental and widely employed strategies.

Williamson Ether Synthesis and its Optimized Variants

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide. frontiersin.org In the context of this compound synthesis, this involves the reaction of hydroquinone with a 2-haloethanol, such as 2-chloroethanol. The reaction is typically performed in the presence of a base to deprotonate the phenolic hydroxyl group of hydroquinone, forming a more nucleophilic phenoxide ion.

The primary challenge in this synthesis is achieving mono-alkylation, as the second phenolic group can also react to form the diether byproduct, 1,4-bis(2-hydroxyethoxy)benzene. Controlling the stoichiometry of the reactants is crucial, often using an excess of hydroquinone to favor the formation of the mono-substituted product.

Optimized Variants: To enhance the reaction rate and selectivity, optimized versions of the Williamson ether synthesis often employ phase-transfer catalysis (PTC). dntb.gov.uaresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bisulfate) or crown ethers, facilitate the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is present. google.com This technique allows the reaction to proceed under milder conditions and can improve yields by minimizing side reactions. researchgate.net The use of PTC in the etherification of hydroquinone can lead to high yields of the desired ether products. phasetransfercatalysis.com

A general protocol for the Williamson ether synthesis of this compound is outlined in the table below.

| Parameter | Condition |

| Reactants | Hydroquinone, 2-Chloroethanol |

| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (B78521) (NaOH) |

| Catalyst (Optional) | Tetrabutylammonium Bromide (Phase Transfer Catalyst) |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | 70-110°C researchgate.net |

This table represents a generalized procedure and specific conditions may vary.

Ring-Opening Reactions with Ethylene Oxide

An alternative and industrially significant route to this compound is the direct hydroxyethoxylation of hydroquinone using ethylene oxide. This reaction involves the nucleophilic attack of the phenolic hydroxyl group on the strained three-membered epoxide ring, leading to its opening and the formation of the desired 2-hydroxyethoxy group. The reaction can be catalyzed by either acids or bases, with each approach having distinct mechanistic features and regiochemical outcomes.

Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a much more reactive electrophile. The nucleophile (hydroquinone) then attacks one of the carbon atoms of the activated epoxide. For asymmetric epoxides, the attack generally occurs at the more substituted carbon atom due to the development of a partial positive charge, resembling an SN1-like transition state. However, with a symmetric epoxide like ethylene oxide, this consideration is moot. The acid-catalyzed hydrolysis of ethylene oxide proceeds via a stepwise A1 mechanism, where the rate-determining step is the opening of the protonated epoxide ring. A key challenge in the acid-catalyzed process is the potential for side reactions, such as the polymerization of ethylene oxide or the formation of diols.

Base-catalyzed ring-opening of ethylene oxide with hydroquinone is a common industrial method. In this process, a base is used to deprotonate hydroquinone, forming a phenoxide which then acts as the nucleophile. The reaction proceeds via a bimolecular SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the simultaneous opening of the ring.

For asymmetric epoxides, the attack under basic conditions occurs at the less sterically hindered carbon atom. researchgate.net With ethylene oxide, both carbon atoms are equivalent. A significant advantage of the base-catalyzed approach is typically higher selectivity towards the mono-ethoxylated product, as the resulting alcohol is a weaker nucleophile than the starting phenoxide. However, controlling the reaction conditions, such as the molar ratio of hydroquinone to ethylene oxide, temperature, and catalyst concentration, is critical to prevent the formation of the di-substituted byproduct. Common bases used include sodium hydroxide and potassium hydroxide. The reaction of phenol (B47542) with ethylene oxide can yield 2-phenoxyethanol (B1175444) and its subsequent reaction with another molecule of ethylene oxide can produce 2-(2-phenoxyethoxy)ethanol. lookchem.com A similar principle applies to hydroquinone.

| Parameter | Condition |

| Reactants | Hydroquinone, Ethylene Oxide |

| Catalyst | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Often neat or in a high-boiling solvent |

| Temperature | Elevated temperatures |

| Key Consideration | Molar ratio of reactants to control mono vs. di-substitution |

This table represents a generalized procedure and specific conditions may vary.

Acid-Catalyzed Mechanisms and Stereochemical Considerations

Advanced Catalytic Systems in Synthesis

Research into more efficient and selective methods for producing this compound has led to the exploration of advanced catalytic systems. These systems aim to improve reaction rates, enhance selectivity, and allow for milder reaction conditions, often with improved environmental credentials.

Homogeneous Catalysis for Selective Oxyalkylation

Homogeneous catalysts offer the advantage of high activity and selectivity due to their well-defined active sites. In the context of selective oxyalkylation, various organometallic complexes have been investigated. For instance, a Russian patent describes the use of anhydrous tin tetrachloride, a Lewis acid, as a catalyst for the oxyalkylation of a substituted phenol with ethylene oxide, which suggests its potential applicability for hydroquinone. google.com

Palladium-based catalysts have also shown significant promise in C-O bond formation reactions. For example, palladium-catalyzed decarboxylative reactions of phenols with vinyl ethylene carbonate have been developed to produce allylic aryl ethers under mild conditions, demonstrating the utility of organometallic catalysis in forming ether linkages to phenols. frontiersin.org While this specific example leads to an allylic ether, the underlying principle of activating phenols for etherification is highly relevant.

Furthermore, research into the polymerization of epoxides has identified a range of organometallic compounds, including those based on aluminum and zinc, that are effective catalysts for epoxide ring-opening. acs.org These catalysts activate the epoxide monomer, facilitating nucleophilic attack. While primarily studied for polymerization, the principles can be adapted for controlled, selective mono-alkoxylation of phenolic substrates like hydroquinone. The development of such highly selective homogeneous catalysts remains an active area of research, aiming to provide more efficient and sustainable routes to valuable chemicals like this compound.

Heterogeneous Catalysis Employing Molecular Sieves and Metal Oxides

Heterogeneous catalysis offers a robust and environmentally conscious approach to the synthesis of this compound and its derivatives, primarily through the reaction of a phenolic precursor with an ethoxylating agent. The use of solid catalysts like molecular sieves and metal oxides is advantageous due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often high selectivity.

One prominent example involves the use of Na-Mordenite, a type of zeolite molecular sieve, as a heterogeneous catalyst for the reaction between 4-(hydroxymethyl)phenol and ethylene carbonate. This "green chemistry" approach avoids the use of halogenated reagents, thereby reducing hazardous waste. Similarly, titanium cation-exchanged montmorillonite (B579905), a type of clay that acts as a strong solid acid catalyst, has proven effective in related condensation reactions, such as the synthesis of 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) from phenoxyethanol (B1677644) and fluoren-9-one. rsc.org Such catalysts are known for promoting reactions like aromatic alkylation with high efficiency. rsc.orgresearchgate.net The catalytic activity in these systems is often attributed to the acidic sites on the catalyst surface, which facilitate the key bond-forming steps. researchgate.netrsc.org

| Catalyst | Precursors | Reaction Type | Key Advantage | Source |

|---|---|---|---|---|

| Na-Mordenite | 4-(hydroxymethyl)phenol, Ethylene Carbonate | Hydroxyethoxylation | Avoids halogenated reagents, "green" process. | |

| Titanium Cation-Exchanged Montmorillonite | Phenoxyethanol, Fluoren-9-one | Aromatic Alkylation / Condensation | Strong solid acid, efficient, and clean synthesis. | rsc.org |

Organocatalytic Facilitation of Etherification Reactions

Organocatalysis presents a complementary strategy to metal-based systems for facilitating etherification reactions. These catalysts are typically organic molecules that can accelerate reaction rates under mild conditions. In the context of synthesizing hydroxyethoxylated phenols, phase-transfer catalysts are particularly relevant.

A notable example is the use of tetrabutylammonium iodide (TBAI) in the hydroxyalkylation of the phenol group on vanillin (B372448) with ethylene carbonate. mdpi.com This reaction, conducted at elevated temperatures, yields 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde, a direct precursor that can be reduced to a diol. mdpi.com TBAI functions as a phase-transfer catalyst, enhancing the reactivity of the phenolate (B1203915) nucleophile. mdpi.com The use of such organocatalysts, including other bicyclic amines like DBU and DABCO, has been shown to be effective in promoting cyclization and methoxycarbonylation reactions involving phenolic hydroxyl groups and carbonates. frontiersin.org These methods are part of a growing field focused on developing metal-free, environmentally benign synthetic protocols. frontiersin.org

Precursor-Based Synthetic Routes

The synthesis of this compound can also be approached by transforming specifically designed precursors. These multi-step routes often involve the use of protecting groups, followed by a key transformation step like hydrogenation or oxidation to unveil the final product.

Hydrogenation of Protected Phenolic Ethers

A well-established method for obtaining this compound involves the catalytic hydrogenation of a precursor in which one or both hydroxyl groups are protected. This strategy prevents unwanted side reactions and allows for the selective deprotection under specific conditions.

A direct synthesis involves the hydrogenation of 4-[(2-benzyloxyethoxy)phenyl]benzyl ether. prepchem.com In this process, the precursor is dissolved in a solvent like tetrahydrofuran (B95107) and treated with hydrogen gas in the presence of a 5% palladium on carbon (Pd/C) catalyst. prepchem.com The reaction proceeds until two molar equivalents of hydrogen have been absorbed, cleaving the benzyl (B1604629) ether protecting groups to yield the desired diol. prepchem.com The catalyst is then simply filtered off, and the product is isolated after solvent evaporation. prepchem.com This general approach, where a phenolic hydroxyl group is first converted to an ether (e.g., a phenyltetrazolyl ether) and subsequently cleaved by hydrogenolysis, is a mild and efficient procedure applicable to a wide variety of substituted phenols. orgsyn.org

| Precursor | Catalyst | Solvent | Key Transformation | Source |

|---|---|---|---|---|

| 4-[(2-benzyloxyethoxy)phenyl]benzyl ether | 5% Palladium on Carbon | Tetrahydrofuran | Cleavage of benzyl ether protecting groups. | prepchem.com |

Oxidative Cleavage and Transformation of Substituted Phenols

Oxidative pathways provide another avenue for modifying substituted phenols or related aromatic compounds to generate new phenolic structures. These methods can involve the cleavage of ether linkages or the direct oxidation and rearrangement of the aromatic ring.

For instance, enzymatic systems can be employed for the selective cleavage of C-O bonds. Extracellular peroxygenase from the fungus Agrocybe aegerita has been shown to catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers to produce phenols and aliphatic aldehydes. nih.gov A relevant model reaction is the oxidation of 1,4-dimethoxybenzene, which yields 4-methoxyphenol. nih.gov This demonstrates the principle of forming a phenolic hydroxyl group through the oxidative cleavage of a methoxy (B1213986) group, a transformation conceptually applicable to precursors of this compound. Another class of transformations involves the oxidative dearomatization of p-substituted phenols using hypervalent iodine(III) reagents, which converts phenols into 4-hydroxy-cyclohexa-2,5-dienones (p-quinols). nih.gov While this specific transformation does not yield the target compound, it illustrates a powerful method for the oxidative transformation of substituted phenols. nih.gov

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding the development of synthetic routes, prioritizing the use of non-toxic reagents, minimizing waste, and improving energy efficiency. The synthesis of this compound is well-suited to these approaches, particularly through the use of cyclic carbonates.

Utilizing Cyclic Carbonates (e.g., Ethylene Carbonate) as Reagents

One of the most prominent green methodologies for synthesizing this compound and related structures is the reaction of a phenol with ethylene carbonate. nih.govthieme-connect.com This approach serves as a benign alternative to traditional Williamson ether synthesis, which typically employs hazardous haloalkanes and generates salt byproducts.

In this method, a phenolic starting material, such as hydroquinone or vanillin, is reacted directly with ethylene carbonate. nih.govthieme-connect.com The reaction is often facilitated by a catalyst, which can range from simple alkaline carbonates to organocatalysts like tetrabutylammonium iodide (TBAI) or heterogeneous catalysts. nih.gov A key advantage is that the reaction can often be performed under solvent-free conditions, with the molten ethylene carbonate acting as both reactant and solvent. mdpi.comnih.gov The ring-opening of the ethylene carbonate molecule leads to the formation of the desired 2-hydroxyethoxy group on the phenolic oxygen, with carbon dioxide as the only significant byproduct. thieme-connect.com This pathway is considered highly atom-economical and environmentally friendly. nih.gov

| Phenolic Precursor | Catalyst | Conditions | Advantage | Source |

|---|---|---|---|---|

| Vanillin | Tetrabutylammonium iodide (TBAI) | 110 °C, Solvent-free | Avoids halogenated reagents, high atom economy. | mdpi.comnih.gov |

| 4-(hydroxymethyl)phenol | Alkaline carbonates or Na-Mordenite | Controlled heating | Reduces hazardous waste, environmentally compatible. | |

| Catechol | None specified (Autoclave) | High temperature | Halogen-free synthesis. | thieme-connect.com |

Solventless Reaction Conditions and Their Efficiency

The synthesis of this compound under solventless conditions represents a significant advancement in green chemistry, aiming to reduce environmental impact by eliminating volatile organic compounds (VOCs). This approach focuses on the direct reaction of starting materials in the absence of a traditional solvent, often utilizing one of the reactants as the reaction medium. The primary method for the solventless synthesis of this compound and related hydroxyethylated phenols involves the reaction of a phenolic compound with ethylene carbonate.

The reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the electrophilic carbonyl carbons of ethylene carbonate. This is followed by a ring-opening and subsequent decarboxylation to yield the desired hydroxyethoxy-substituted phenol. The efficiency of this process is highly dependent on the choice of catalyst and the reaction conditions, such as temperature and time.

Detailed research findings have demonstrated the high efficiency of this method for various phenol derivatives, which serves as a strong model for the synthesis of this compound from hydroquinone. For instance, the reaction of other phenols like bisphenol A and 4-hydroxybenzaldehyde (B117250) with ethylene carbonate under solventless conditions has been shown to produce high yields of the corresponding hydroxyethylated products. mdpi.comgoogle.com

Catalysts play a crucial role in facilitating this reaction. Alkali salts, such as potassium iodide or alkali carbonates, are effective in promoting the reaction. google.com Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) are also utilized to enhance the reaction rate and yield, particularly in the functionalization of phenolic aldehydes. mdpi.com The reaction is typically conducted at elevated temperatures, generally ranging from 150°C to 180°C, to ensure the melting of reactants and to provide sufficient energy for the reaction to proceed to completion. mdpi.comgoogle.com While some studies report quantitative or near-quantitative yields, others note that without careful control, by-products can form, potentially reducing the selectivity for the desired product. mdpi.comresearchgate.net

The table below summarizes findings from solventless hydroxyethylation reactions of various phenolic compounds, illustrating the general conditions and high efficiency achievable with this green synthetic route.

| Starting Phenol | Catalyst | Temperature (°C) | Time (h) | Yield | Reference |

| Bisphenol A | Potassium Iodide | 150 | 4 | 98% | google.com |

| 4-Hydroxybenzaldehyde | TBAI (1 mol%) | 160 | 6-24 | Quantitative | mdpi.com |

| Phenol | Na-mordenite | Not specified | 5-7 | >82% Selectivity | researchgate.net |

| Bisphenol A | Bu2SnO | 180 | Not specified | High selectivity with solvent, lower without | researchgate.net |

These studies collectively underscore the viability and efficiency of solventless reaction conditions for producing hydroxyethylated phenols. The method's key advantages are the reduction of chemical waste, lower processing costs, and inherent safety from avoiding flammable and toxic solvents, aligning with the principles of sustainable chemical manufacturing.

Chemical Reactivity, Derivatization, and Transformation Mechanisms

Functional Group Interconversions on the Hydroxyethoxy Moiety

The hydroxyethoxy side chain provides a key site for synthetic modification, allowing for targeted changes to the primary alcohol without altering the phenolic core.

The primary alcohol of the hydroxyethoxy group and the phenolic hydroxyl can undergo oxidation. The oxidation of the terminal hydroxyl group can yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. For instance, the oxidation of the primary alcohol on a similar structure, 2-phenoxyethanol (B1175444), can lead to the formation of phenoxyacetic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) and hydrogen peroxide. The phenolic hydroxyl group can also be oxidized, potentially leading to the formation of quinone-like structures, which are common products of phenol (B47542) oxidation. libretexts.org

Table 1: Oxidation Reactions of Hydroxyethoxy and Phenolic Groups

| Reactant Moiety | Oxidizing Agent | Potential Product(s) |

| Primary -OH | Mild Oxidants (e.g., PCC) | 2-(4-Hydroxyphenoxy)acetaldehyde |

| Primary -OH | Strong Oxidants (e.g., KMnO₄) | (4-Hydroxyphenoxy)acetic acid |

| Phenolic -OH | Various Oxidants | Benzoquinone derivatives |

While 4-(2-Hydroxyethoxy)phenol already possesses two hydroxyl groups, reduction reactions are highly relevant in its synthesis from functionalized precursors. A key synthetic route involves the reduction of an aldehyde derivative to create the primary alcohol of the hydroxyethoxy group. For example, the diol 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethan-1-ol is synthesized by reducing the aldehyde group of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde. mdpi.com This reduction is typically accomplished using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727) at room temperature. mdpi.com This strategic reduction converts a precursor into a diol, highlighting a common transformation in the synthesis of complex phenols.

Table 2: Reduction of a Precursor to a Dihydroxy Derivative

| Precursor | Reducing Agent | Solvent | Product |

| 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol | 2-(4-(Hydroxymethyl)-2-methoxyphenoxy)ethan-1-ol |

Oxidation Reactions of Hydroxyl Groups

Aromatic Ring Reactivity and Substitution Chemistry

The phenol ring is an electron-rich system, making it susceptible to electrophilic attack. The activating, ortho-para directing nature of the hydroxyl group, reinforced by the para-alkoxy substituent, strongly influences the regioselectivity of these reactions. libretexts.orgbyjus.com

The aromatic ring in this compound is highly activated towards electrophilic aromatic substitution. libretexts.org The powerful activating effect of the phenolic hydroxyl group, combined with the electron-donating ether substituent, directs incoming electrophiles to the positions ortho to the hydroxyl group (positions 3 and 5), as the para position is already substituted. byjus.com

Common electrophilic substitution reactions applicable to phenols include:

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, yielding a mixture of ortho-nitrophenols. byjus.com

Halogenation: Reaction with bromine in a solvent of low polarity can result in the formation of monobromophenols. byjus.com Due to the high activation of the ring, these reactions can often proceed without a Lewis acid catalyst. byjus.com

Friedel-Crafts Alkylation: This reaction can introduce an alkyl group onto the ring, although the strong activation can sometimes lead to multiple substitutions. libretexts.org

For analytical techniques such as gas chromatography (GC), derivatization of polar compounds like this compound is often necessary to increase their volatility and thermal stability. This typically involves converting the active hydrogen atoms of the hydroxyl groups into less polar functional groups.

One common method is silylation , where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), replaces the acidic protons of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. oup.com This technique has been successfully used for the quantitative determination of this compound in biological matrices by GC-tandem mass spectrometry (GC-MS-MS). oup.com

Another strategy involves acylation . For instance, phenols can be derivatized using reagents like perfluorooctanoyl chloride to create stable, volatile esters suitable for GC-MS analysis. nih.gov A further method is the use of pentafluorobenzyl bromide (PFBBr) to form pentafluorobenzyl ether derivatives, which are highly sensitive to electron capture detection (ECD). epa.gov

Table 3: Analytical Derivatization Methods for Phenolic Compounds

| Derivatization Method | Reagent | Resulting Derivative | Analytical Technique |

| Silylation | BSTFA + 1% TMCS | Trimethylsilyl ether/ester | GC-MS-MS oup.com |

| Acylation | Perfluorooctanoyl chloride | Perfluorooctanoyl ester | GC-MS nih.gov |

| Etherification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ether | GC-ECD epa.gov |

Electrophilic Aromatic Substitution Reactions

Intramolecular Cyclization Reactions

Intramolecular cyclization in phenol-ether compounds is a significant transformation pathway, though its feasibility is highly dependent on the relative positions of the reacting functional groups. For this compound, an intramolecular cyclization involving the phenolic oxygen and the side chain to form a new ring fused to the benzene (B151609) ring is sterically impossible.

However, the structural isomer, 2-(2-hydroxyethoxy)phenol (B1293960) , serves as an excellent model for this type of reaction. In this ortho-isomer, the proximity of the phenolic hydroxyl group and the hydroxyethoxy side chain allows for intramolecular cyclization under acidic conditions to form 2,3-dihydrobenzo[b] evitachem.comresearchgate.netdioxine. nih.gov This reaction can be facilitated by reagents like dimethyl carbonate (DMC) with an acid catalyst, which proceeds through the formation of a phenonium ion intermediate. nih.gov While not a direct reaction of the 4-isomer, this transformation highlights the inherent reactivity of the hydroxyethoxy-phenol scaffold when the geometry is favorable. unito.it

Formation of Heterocyclic Ring Systems (e.g., Dihydrobenzofurans, Dioxanes)

Polymerization and Oligomerization Pathways

Derivatives of this compound are instrumental in initiating free radical polymerization, particularly in the field of photopolymerization. A prominent example is 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone, commercially known as Irgacure 2959. This compound functions as a Type I photoinitiator, meaning it undergoes photocleavage upon exposure to UV light to generate free radicals. nih.govacs.org

The mechanism begins with the absorption of UV photons (typically around 365 nm), which excites the Irgacure 2959 molecule. nih.gov This excitation leads to an α-cleavage (Norrish Type I reaction) of the bond between the carbonyl group and the adjacent tertiary carbon. This fragmentation produces two distinct radical species: a benzoyl radical and a tertiary alkyl radical. Both of these radicals are capable of initiating polymerization by attacking the double bonds of monomer units, such as methacrylates or acrylates, thereby starting the formation of a polymer chain. nih.govacs.org

Irgacure 2959 is particularly valued in biomedical applications for hydrogel formation due to its higher hydrophilicity and lower cytotoxicity compared to some other photoinitiators. researchgate.net However, the generated free radicals can potentially interact with and damage encapsulated biomolecules like proteins, a factor that requires careful optimization of polymerization conditions. researchgate.net Furthermore, the acyl radical generated from the photolysis of Irgacure 2959 can dimerize to form 1,2-bis(4-(2-hydroxyethoxy)phenyl)ethane-1,2-dione, which can itself act as a photocatalyst in other types of polymerizations.

Table 1: Key Photoinitiators Derived from or Related to this compound

| Photoinitiator Name | Chemical Name | Polymerization Type | Activation |

| Irgacure 2959 | 2-hydroxy-1-[4-(2-hydroxyethoxy) phenyl]-2-methyl-1-propanone | Free-radical- chain polymerization | UV Light (320-400 nm) |

| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | Free-radical- chain polymerization | UV Light (365-405 nm) |

| VA-086 | 2,2′-Azobis [2-methyl-N-(2-hydroxyethyl) propionamide] | Free-radical- chain polymerization | Thermal |

This table presents common photoinitiators used in free-radical polymerization, with Irgacure 2959 being a direct derivative of the subject compound.

This compound and its derivatives are key monomers in polycondensation reactions to produce a variety of polyesters and poly(arylene ether)s. The fundamental mechanism involves the step-wise reaction between functional groups, typically with the elimination of a small molecule like water or methanol.

For instance, the monomer 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, derived from vanillic acid, undergoes a two-stage melt polycondensation to synthesize poly(ethylene vanillate) (PEV). mdpi.commdpi.com The process generally proceeds as follows:

Esterification/Transesterification: In the first stage, under heat and an inert atmosphere, the carboxylic acid groups react with the primary alcohol groups of other monomers. This self-condensation forms ester linkages and eliminates water, resulting in the formation of oligomers. mdpi.com

Polycondensation: In the second stage, the temperature is increased and a vacuum is applied to facilitate the removal of byproducts (like ethylene (B1197577) glycol, if formed) and drive the equilibrium towards high molecular weight polymer chains. mdpi.comresearchgate.net This step continues until the desired molecular weight is achieved. researchgate.net

Catalysts such as antimony trioxide (Sb₂O₃), titanium butoxide (TBT), or titanium isopropoxide (TIS) are crucial for achieving high molecular weights in a reasonable timeframe. mdpi.comresearchgate.net For example, Sb₂O₃ can be dissolved in ethylene glycol to create a homogeneous catalyst solution, which has been shown to be more efficient than using the solid powder catalyst directly, leading to a faster propagation rate in PET synthesis. researchgate.net The choice of catalyst can influence the reaction kinetics, thermal stability, and even the color of the final polyester (B1180765). mdpi.com Similarly, derivatives like 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene are used in melt polycondensation with dicarboxylic acid esters to produce high-performance polyesters with fluorene (B118485) moieties. epo.org

The hydroxyl groups of this compound and its derivatives serve as effective initiating sites for ring-opening polymerization (ROP). This technique is widely used to synthesize biodegradable polyesters like poly(ε-caprolactone) (PCL) and other polymers from cyclic monomers. acs.orgresearchgate.net

The mechanism of ROP initiated by a hydroxyl-containing compound typically involves a "coordination-insertion" mechanism, especially when using common catalysts like stannous octoate (Sn(Oct)₂). acs.org The process can be described as follows:

Initiator Activation: The catalyst (e.g., Sn(Oct)₂) coordinates with the hydroxyl group of the initiator, such as 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl propan-1-one (a derivative of the title compound). acs.org

Monomer Coordination and Ring-Opening: A cyclic monomer, like ε-caprolactone, coordinates to the tin center. The ester bond of the caprolactone (B156226) is activated, leading to its cleavage.

Insertion and Propagation: The ring-opened monomer is then "inserted" between the initiator and the catalyst, effectively adding a monomer unit to the initiator and regenerating the terminal hydroxyl group. This new hydroxyl terminus can then participate in the next cycle of monomer addition, propagating the polymer chain.

This method allows for the creation of well-defined polymer architectures. For example, using a monofunctional initiator like a derivative of this compound can produce end-functionalized polymers. rsc.org If a difunctional initiator is used, it can lead to the formation of block copolymers. acs.org Specifically, macrophotoinitiators of poly(ε-caprolactone) have been synthesized using hydroxyl-functional photoinitiators, which can then be used to initiate radical polymerization of a second monomer to form block copolymers. acs.org Benzoxazine monomers synthesized from 2-(2-hydroxyethoxy)phenol also undergo ROP, where the reaction can proceed through zwitterionic intermediates. researchgate.netnih.gov

Regioselectivity and stereoselectivity are critical aspects of polymerization that determine the precise structure and properties of the resulting polymer. While information on the direct regioselective and stereoselective polymerization of this compound itself is limited, related principles can be discussed.

Regioselectivity in the context of monomers with multiple, non-equivalent reactive sites, like certain phenolic derivatives, refers to the preferential reaction at one site over another. For example, in the enzymatic polymerization of phenols, the regioselectivity of the coupling (ortho-ortho, ortho-para, etc.) can be controlled by the enzyme and reaction conditions, influencing whether the polymer is linear or branched. Williamson ether synthesis, a fundamental reaction for creating the ether linkage in this compound, relies on the nucleophilic attack of a phenoxide on an alkyl halide, an inherently regioselective process. jcpsr.com In polycondensation, the difference in reactivity between the phenolic hydroxyl and the primary aliphatic hydroxyl can be exploited to control the sequence of monomer addition, although high temperatures often reduce this selectivity.

Stereoselectivity refers to the control of the stereochemistry (e.g., tacticity) of the polymer chain. This is particularly relevant in the ring-opening polymerization of chiral cyclic monomers. While this compound is not chiral, it can be used to initiate the polymerization of chiral monomers. The stereoselectivity of such polymerizations is typically governed by the catalyst used. For instance, certain catalysts are known to produce isotactic or syndiotactic polylactide from lactide. In the context of photo-crosslinking, the steric hindrance in β-alkenyl-substituted enones, which can be derived from phenolic structures, can determine the regio- and stereoselectivity of the resulting polymer network during cycloaddition reactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the structural analysis of 4-(2-hydroxyethoxy)phenol, providing detailed information about its atomic arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation and Regioisomer Distinction

¹H NMR spectroscopy is instrumental in confirming the molecular structure of this compound and differentiating it from its regioisomers. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and ethoxy group protons can be observed.

The aromatic protons, due to the symmetry of the para-substituted ring, often appear as a characteristic AA'BB' system. The protons of the ethoxy group (-O-CH₂-CH₂-OH) give rise to two triplets, a result of spin-spin coupling between the adjacent methylene (B1212753) groups. The integration of these signals confirms the number of protons in each unique environment.

Experimental conditions such as the choice of solvent, temperature, and pH can significantly influence the resolution of the hydroxyl (-OH) proton signals. mdpi.com Under optimized conditions, sharp peaks can be obtained, allowing for unequivocal signal assignment. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may vary based on experimental conditions.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (H-2, H-6) | 6.8 - 7.0 | Doublet |

| Aromatic (H-3, H-5) | 6.7 - 6.9 | Doublet |

| -O-CH ₂-CH₂-OH | 3.9 - 4.1 | Triplet |

| -O-CH₂-CH ₂-OH | 3.7 - 3.9 | Triplet |

| Phenolic -OH | Variable | Singlet (broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides direct information about the carbon framework of this compound. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete analysis of the carbon skeleton. ucl.ac.ukdocbrown.info

The spectrum will show signals for the four distinct types of carbon atoms in the benzene (B151609) ring and the two carbons of the hydroxyethoxy side chain. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the hydroxyl and ether oxygen atoms. The carbon attached to the phenolic hydroxyl group (C-1) and the carbon attached to the ether linkage (C-4) will have characteristic downfield shifts. The aliphatic carbons of the ethoxy group will appear at higher field strengths.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values and may vary based on experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-OH) | 150 - 155 |

| C-4 (C-O-CH₂) | 148 - 152 |

| C-2, C-6 | 115 - 120 |

| C-3, C-5 | 114 - 118 |

| -O-C H₂-CH₂-OH | 68 - 72 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Quantification of Phenolic Hydroxyl Groups

¹⁹F NMR spectroscopy is a powerful technique for the quantification of phenolic hydroxyl groups after derivatization with a fluorine-containing reagent. mdpi.comosti.gov This method involves converting the phenolic hydroxyl group of this compound into a stable fluoro-derivative, such as a pentafluorobenzyl ether or a tetrafluoropyridyl ether. nrel.govfigshare.com

The resulting ¹⁹F-containing molecule can be analyzed by ¹⁹F NMR. The chemical shifts of the fluorine atoms are highly sensitive to their environment, allowing for the distinction between different types of derivatized hydroxyl groups. mdpi.com For instance, chemical shifts for derivatized phenolic hydroxyl groups typically appear in a specific region of the spectrum, distinct from those of derivatized aliphatic hydroxyls. mdpi.com By using an internal standard, the quantity of the phenolic hydroxyl group in the original this compound sample can be accurately determined. Studies have shown that phenolic hydroxyls can be fully derivatized for this analysis. mdpi.comnrel.gov This technique offers a robust and sensitive method for quantification. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex matrices.

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI+/MS)

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to accurately determine the molecular formula of this compound. nih.gov ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺ with minimal fragmentation. nih.govscience.gov

The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high precision. This precise mass measurement enables the calculation of the elemental composition, which can be used to confirm the identity of the compound. For this compound (C₈H₁₀O₃), the exact mass is 154.06299 Da. HR-ESI-MS can easily distinguish this from other compounds with the same nominal mass but different elemental formulas.

Table 3: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+H]⁺ | 155.07029 | Typically within a few ppm of the calculated value |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Quantitative Determination

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly specific and sensitive method for the quantitative determination of this compound in various samples. oup.commdpi.comtesisenred.net This technique combines the separation power of gas chromatography with the specificity of tandem mass spectrometry. nih.gov

Prior to analysis, this compound is often derivatized, for example by silylation, to increase its volatility and improve its chromatographic properties. oup.com The derivatized compound is then separated from other components in the sample by the GC column. The eluting compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

In the tandem mass spectrometer, a specific precursor ion of the derivatized this compound is selected and then fragmented. Specific product ions are then monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations, with limits of quantification often in the µg/L range. oup.com

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound. The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The most prominent features in the FTIR spectrum are the broad absorption bands in the high-frequency region of 3500–3300 cm⁻¹, which are characteristic of the O-H stretching vibrations from both the phenolic and aliphatic hydroxyl groups. researchgate.net The presence of two distinct hydroxyl environments contributes to the complexity of this region. The aromatic nature of the molecule is confirmed by the C-H stretching vibrations of the benzene ring, typically observed around 3100-3000 cm⁻¹, and the C=C stretching vibrations within the aromatic ring, which appear in the 1600–1450 cm⁻¹ region. The ether linkage (C-O-C) is identified by its characteristic stretching vibrations, while the C-O stretching of the alcohol and phenol (B47542) groups also provides significant spectral markers. researchgate.net

Beyond simple identification, FTIR is a crucial tool for monitoring the progress of chemical reactions involving this compound. For instance, in the synthesis of polymers where this compound is used as a monomer, such as in the formation of polyesters, FTIR can track the esterification process. mdpi.comsemanticscholar.org During the reaction, the disappearance or reduction in the intensity of the broad O-H band and the appearance of a new, sharp C=O stretching band for the ester group (typically around 1720-1713 cm⁻¹) confirms the successful formation of the polymer. mdpi.comsemanticscholar.org This real-time or quasi-real-time monitoring allows for the optimization of reaction conditions, such as temperature and catalyst concentration, to ensure complete conversion and high product yield. semanticscholar.org For example, in the synthesis of poly(ethylene vanillate), the decrease in the O-H band and the shift of the carbonyl band from the starting acid monomer to the resulting polyester (B1180765) are clear indicators of polymerization. mdpi.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500–3300 | O-H Stretch | Phenolic and Aliphatic -OH |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl Ether |

| ~1080 | C-O Stretch | Aliphatic Alcohol |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific molecular environment.

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. Analysis of this compound has revealed its detailed molecular geometry and packing within the crystal lattice. nih.gov The compound has been shown to crystallize in the triclinic system with the space group P-1.

A key finding from the crystallographic analysis is that the asymmetric unit of this compound contains four independent molecules (Z' = 4). This indicates a complex packing arrangement where each of the four molecules has a slightly different conformation and is situated in a unique crystallographic environment. The fundamental molecular structure consists of a phenol ring substituted at the para position with a 2-hydroxyethoxy group. The bond lengths and angles within the benzene ring and the side chain are consistent with those of other phenolic and ether compounds. The data obtained from X-ray analysis, including unit cell dimensions and atomic coordinates, are deposited in crystallographic databases such as the Cambridge Structural Database (CSD) under accession numbers like 961857. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C₈H₁₀O₃ | nih.gov |

| Crystal System | Triclinic | |

| Space Group | P-1 | |

| a (Å) | 10.0388 | |

| b (Å) | 10.2425 | |

| c (Å) | 15.0692 | |

| Molecules per Asymmetric Unit (Z') | 4 |

Note: Unit cell parameters can vary slightly between different crystallographic studies.

The crystal structure of this compound is significantly influenced by a complex network of intermolecular hydrogen bonds. These interactions are crucial in dictating the packing of the molecules in the solid state. The presence of both a phenolic hydroxyl group and an aliphatic hydroxyl group allows each molecule to act as both a hydrogen bond donor and acceptor.

Elucidation of Molecular and Crystal Structures

Chromatographic Separations

Gas Chromatography (GC) is a fundamental analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. It is widely used for assessing the purity of the compound and analyzing its concentration in complex mixtures. oup.compatsnap.com

For purity assessment, a small amount of the this compound sample is dissolved in a suitable solvent and injected into the gas chromatograph. iteh.aitajhizkala.ir The compound travels through a capillary column, typically coated with a stationary phase like (5%-phenyl)-methylpolysiloxane, at a controlled temperature. oup.com Impurities present in the sample will have different affinities for the stationary phase and different volatilities, causing them to separate from the main compound and elute from the column at different times. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes. The resulting chromatogram shows a large peak for this compound and smaller peaks for any impurities. By comparing the area of the impurity peaks to the main peak, the purity can be accurately calculated. iteh.ai

In the analysis of complex mixtures, such as environmental or biological samples, GC coupled with tandem mass spectrometry (GC-MS-MS) provides high specificity and sensitivity. oup.com To enhance the volatility and improve the chromatographic peak shape of polar analytes like this compound, a derivatization step is often employed before analysis. A common method is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). oup.com This procedure reduces the polarity of the molecule, leading to better separation and detection. The analytical method involves a carefully controlled temperature program to ensure the separation of the target analyte from other components in the matrix. oup.com

Table 3: Example GC Conditions for the Analysis of Derivatized this compound

| Parameter | Condition | Reference |

|---|---|---|

| Column | (5%-Phenyl)-methylpolysiloxane capillary column (e.g., HP-5ms) | oup.com |

| Carrier Gas | Helium | oup.com |

| Derivatization Agent | BSTFA + 1% TMCS | oup.com |

| Injection Mode | Splitless | sigmaaldrich.cn |

| Oven Program | Initial 75°C (2 min), ramp 5°C/min to 90°C (3 min), ramp 10°C/min to 250°C (16 min), ramp 25°C/min to 300°C (2 min) | oup.com |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | oup.comepa.gov |

Note: These conditions are illustrative; specific parameters must be optimized for the particular instrument and application.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is an indispensable analytical technique for characterizing polymers synthesized using this compound and its derivatives. wikipedia.orglcms.cz This method separates polymer molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column more quickly than smaller molecules, which can permeate more deeply into the porous packing material of the column. wikipedia.orgshimadzu.com The output of a GPC analysis is a distribution of molecular weights, which is crucial for understanding the physical and mechanical properties of the resulting polymer, such as strength, viscosity, and processability. lcms.czshimadzu.com Key parameters obtained from GPC include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and describes the breadth of the molecular weight distribution. wikipedia.org

The incorporation of this compound and its derivatives, such as 9,9-bis[4-(2-hydroxyethoxy)phenyl]fluorene (B37463) (BPEF) and bis[4-(2-hydroxyethoxy)phenyl]sulfone (BHEPS), into polymer backbones like polyesters and polycarbonates has been extensively studied. researchgate.netresearchgate.net GPC is a standard method for confirming the successful synthesis of these polymers and for determining their molecular weight characteristics. researchgate.netresearchgate.net For instance, in the synthesis of polyesters and polyurethanes from diols derived from hydroxyethylated vanillin (B372448), GPC analysis confirmed the preparation of polymers with moderate molecular weights, ranging from 17,000 to 40,000 g/mol . nih.gov Similarly, GPC analysis of polycarbonates derived from 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane demonstrated the formation of high molecular weight polymers. epo.org

Detailed Research Findings

Research has demonstrated the utility of GPC in characterizing a wide array of polymers derived from hydroxyethoxy-functionalized phenols. In the synthesis of copolyesters from bis[4-(2-hydroxyethoxy) phenyl] sulfone (BHEPS), 1,4-butanediol, and 2,5-furandicarboxylic acid, GPC was used to determine the number-average molecular weights (Mn), which were found to be as high as 23,300 g/mol . researchgate.net In another study, the atom transfer radical polymerization (ATRP) of methylmethacrylate using a bis[4-(β-hydroxyethoxy)phenyl] sulfone-based initiator was monitored by GPC, which showed a progressive increase in molecular weight, confirming the controlled nature of the polymerization. avestia.com

GPC is also critical for assessing the impact of processing on polymer integrity. For example, GPC analysis revealed a 5-10% decrease in the molar mass of poly(ethylene terephthalate) (PET) copolymers after thermal processing at 275 °C, indicating some thermal degradation. arkat-usa.org This highlights the importance of GPC in quality control and process optimization. lcms.cz

The experimental conditions for GPC analysis are tailored to the specific polymer and solvent system. Tetrahydrofuran (B95107) (THF) is a common eluent for many polyesters and polycarbonates at ambient or slightly elevated temperatures (e.g., 40 °C). rsc.org For high-performance polymers with limited solubility, more aggressive solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or high temperatures may be required. lcms.czphenomenex.com Calibration is typically performed using polystyrene or polymethylmethacrylate standards to correlate elution time with molecular weight. researchgate.netrsc.org

The table below summarizes representative GPC data for various polymers synthesized using this compound derivatives.

| Polymer Type | Monomer derived from this compound | Number-Average Molecular Weight (Mn) (g/mol) | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (PDI) | Reference |

|---|---|---|---|---|---|

| Polycarbonate | Bisphenol A based | 31,000 | 49,910 | 1.61 | researchgate.net |

| Copolyester (PBSF-65) | Bis[4‐(2‐hydroxyethoxy) phenyl] sulfone (BHEPS) | 23,300 | Not Reported | Not Reported | researchgate.net |

| Polyester (PE-3) | 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol | 36,000 | Not Reported | 1.05 | researchgate.net |

| Polyester (PE-5) | 2-(4-(hydroxymethyl)-2-methoxyphenoxy)ethanol | 17,000 | Not Reported | 1.14 | researchgate.net |

| Hyperbranched Polyester | 4-(2-Hydroxyethoxy)-2-methoxybenzaldehyde derived | ~3,000 - 4,500 | Not Reported | Not Reported | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the molecular orbital energies, electron density distribution, and vibrational frequencies of organic molecules like 4-(2-Hydroxyethoxy)phenol.

DFT calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO is typically localized on the electron-rich phenol (B47542) ring, indicating its susceptibility to electrophilic attack, while the LUMO's energy and location suggest sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and optical properties. While specific values for this compound are not widely published, studies on similar substituted phenols show that such calculations provide reliable predictions of reactivity.

Vibrational properties calculated via DFT are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the observed spectral bands. For this compound, these calculations would identify characteristic frequencies for the stretching and bending of its O-H, C-O, C-H, and aromatic C=C bonds. Such theoretical spectra serve as a benchmark for experimental data, confirming the molecular structure. researchgate.net

Table 1: Predicted Vibrational Modes and Typical Frequency Ranges for this compound based on DFT Calculations of Analogous Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 |

| Aliphatic O-H | Stretching | 3200-3650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| Aryl-O | C-O Stretching | 1200-1260 |

Note: The precise wavenumbers are sensitive to the computational method, basis set, and the molecule's environment (e.g., solvent, solid state).

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without the use of empirical parameters. These methods are particularly valuable for performing detailed conformational analyses to determine the most stable three-dimensional structures of a flexible molecule like this compound.

The flexibility of this compound arises from the rotation around several single bonds: the C(aryl)-O bond, the O-C(ethyl) bond, and the C-C bond within the hydroxyethoxy side chain. Ab initio calculations can map the potential energy surface by systematically rotating these bonds, identifying local and global energy minima that correspond to stable conformers. ub.edu The stability of these conformers is dictated by a balance of steric hindrance and intramolecular interactions, such as potential hydrogen bonding between the terminal hydroxyl group and the ether oxygen or the phenolic oxygen. Conformational studies on related ether alcohols have shown that the formation of such intramolecular hydrogen bonds can significantly influence the preferred geometry. acs.org While specific ab initio studies on this compound are scarce, the methodology has been successfully applied to determine the conformational preferences of complex molecules containing similar structural motifs. ub.eduresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Vibrational Properties

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, which is essential for understanding processes that occur in condensed phases, such as intermolecular interactions and self-assembly.

MD simulations are ideally suited for studying how molecules of this compound interact with each other and with solvent molecules. Due to its two hydroxyl groups and one ether oxygen, the molecule is capable of acting as both a hydrogen bond donor and acceptor. These hydrogen bonds are the primary drivers of its intermolecular interactions. science.gov

Simulations can reveal the preferred hydrogen bonding patterns, such as the formation of dimers or larger clusters, and quantify the strength and lifetime of these bonds. Furthermore, the interplay between hydrogen bonding and hydrophobic interactions involving the phenyl ring governs the molecule's self-assembly behavior. rsc.org In aqueous environments, this compound and similar molecules can form larger aggregates or contribute to the stabilization of structures like hydrogels. acs.org MD simulations can model these self-assembly processes, providing insight into the structure and dynamics of the resulting supramolecular architectures. researchgate.net

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies.

For this compound, theoretical methods can predict the pathways of various reactions, such as etherification, esterification, or oxidation of the phenol ring. By modeling the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products.

A critical aspect of this modeling is the location and characterization of transition states—the highest energy point along the reaction coordinate. DFT calculations are widely used to optimize the geometry of these transient structures and calculate their energies. researchgate.net For example, in modeling the oxidation of the phenol group, calculations could compare different pathways, such as one involving the initial abstraction of the phenolic hydrogen atom. rsc.org This approach has been used to study the reaction mechanisms of other phenols, providing detailed mechanistic insights that are difficult to obtain experimentally. Similarly, theoretical modeling could predict the outcomes of polymerization reactions involving the hydroxyl groups, as has been demonstrated for monomers derived from the ortho-isomer, 2-(2-hydroxyethoxy)phenol (B1293960). researchgate.netmdpi.com

Kinetic and Thermodynamic Modeling of Chemical Transformations

Detailed kinetic and thermodynamic models for chemical transformations involving this compound are not extensively documented in dedicated studies. However, insights can be drawn from research on related phenolic compounds and their reactions.

For instance, the kinetics and energetics of the reversible reaction of phenols with stable radicals have been investigated, revealing that steric effects can create significant entropic barriers to reaction. nih.gov While not specific to this compound, this principle suggests that the hydroxyethoxy group could influence reaction rates through steric hindrance.

In the context of polymerization, studies on monomers with similar structures, such as 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, provide a basis for understanding the thermodynamic and kinetic aspects of polyesterification. The synthesis of poly(ethylene vanillate) from this monomer involves a two-stage melt polycondensation process, with the initial esterification step carried out at elevated temperatures. mdpi.com This suggests that the conversion of the hydroxyethoxy group in related phenols is thermodynamically driven but may require thermal energy to overcome kinetic barriers.

Furthermore, research on the synthesis of 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane highlights the impact of reaction conditions on product selectivity, which is intrinsically linked to the kinetics and thermodynamics of the underlying reactions. The use of a solvent in the reaction between bisphenol A and ethylene (B1197577) oxide was found to significantly improve the selectivity for the desired di-hydroxyethylated product, indicating a change in the relative rates of competing reactions.

Studies on the adsorption of phenol onto materials like graphene have provided detailed kinetic and thermodynamic parameters for this physical process. nempub.org While adsorption is not a chemical transformation, these studies employ models such as pseudo-first-order and pseudo-second-order kinetics, and Langmuir and Freundlich isotherms, which are fundamental concepts in the study of reaction dynamics and equilibria that could be applied to the chemical reactions of this compound. nempub.org

Structure-Property Relationship Predictions

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of chemicals based on their molecular structure. nih.govfrontiersin.orgresearchgate.net For phenolic compounds, QSAR studies have been employed to predict a range of activities, including antioxidant capacity and toxicity. nih.govresearchgate.net

While specific QSAR models exclusively for this compound are not prevalent, general models for phenols can provide estimations of its properties. These models often utilize molecular descriptors such as lipophilicity (log P), electronic parameters (e.g., Hammett constants), and steric descriptors. frontiersin.orgresearchgate.net The presence of both a hydroxyl group and an ether linkage in this compound would influence these descriptors in a distinct way, affecting its predicted properties.

Computational tools and databases like PubChem provide predicted physicochemical properties for this compound based on its structure. These predictions are derived from computational models that form a basis for structure-property relationship understanding.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 154.16 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Polar Surface Area | 49.7 Ų | nih.gov |

| Rotatable Bond Count | 4 |

These predicted properties offer a quantitative basis for understanding how the structure of this compound relates to its behavior. For example, the XLogP3 value suggests a relatively balanced hydrophilic-lipophilic character, which can be important for its solubility and transport properties. The polar surface area is indicative of its potential for forming hydrogen bonds, which is a key factor in its interactions with other molecules. nih.gov

QSAR studies on broader classes of phenolic compounds have identified key structural features that determine their activity. For instance, the number and position of hydroxyl groups, as well as the presence of other substituents, are critical for antioxidant activity. nih.govresearchgate.net In the case of this compound, the para-substituted hydroxyethoxy group would be a key determinant in such models.

Applications in Advanced Materials Science and Polymer Chemistry

Polymer and Resin Fabrication

The bifunctional nature of 4-(2-Hydroxyethoxy)phenol makes it a valuable monomer and precursor in the synthesis of a wide range of polymeric materials.

Constituent in Liquid-Crystalline Polymers and Coating Materials

This compound is utilized as a monomer in the synthesis of liquid-crystalline polymers. helsinki.fi The incorporation of this compound can influence the thermal properties and mesophase behavior of the resulting polymers. mdpi.commedcraveebooks.com These polymers exhibit properties between those of conventional liquids and solid crystals, making them suitable for applications where ordered molecular structures are desired. medcraveebooks.com Additionally, it has been used in the formulation of coating rubbers, where its properties contribute to the final characteristics of the coating material. helsinki.fi

Monomer for Thermoplastics and Thermosetting Polymer Matrices

As a monomer, this compound is a key ingredient in the production of both thermoplastics and thermosetting polymers. For instance, a derivative, 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene, is a crucial component in creating thermoplastic resins like polyester (B1180765) and polycarbonate resins, which are noted for their heat resistance, transparency, and high refractive index. epo.org The purity of this fluorene (B118485) derivative is critical for the final properties of the resin. epo.org In thermosetting systems, derivatives of this compound are used. For example, 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane is employed in curing epoxy resins, forming a solid product upon reaction. google.comgoogle.com.lb

Precursor in Polyurethane and Polyester Synthesis

The diol functionality of this compound and its derivatives makes them excellent precursors for the synthesis of polyurethanes and polyesters. nih.govmdpi.com In polyurethane production, these diols react with diisocyanates to form the characteristic urethane (B1682113) linkages. mdpi.comulaval.ca This reaction is fundamental to creating a wide array of polyurethane products, from flexible foams to rigid elastomers. ulaval.cagoogle.com

Similarly, in polyester synthesis, this compound-derived monomers are reacted with dicarboxylic acids or their derivatives. mdpi.commdpi.com For example, vanillin (B372448) can be converted to 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde, which is then reduced to a diol for polyester and polyurethane synthesis. nih.govmdpi.com The resulting polyesters can be aliphatic-aromatic, which enhances their mechanical properties and thermal stability compared to purely aliphatic polyesters. mdpi.com Research has also explored the use of various catalysts to optimize the synthesis of polyesters like poly(ethylene vanillate) from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid. mdpi.commdpi.com

Table 1: Examples of Polymers Synthesized Using this compound Derivatives

| Polymer Type | Monomer/Precursor Derived from this compound | Co-monomer/Reactant | Key Application Areas |

|---|---|---|---|

| Thermoplastic Polyester | 9,9-bis(4-(2-hydroxyethoxy)phenyl)fluorene | Dicarboxylic acid component | High-performance optics, heat-resistant materials epo.org |

| Thermosetting Epoxy Resin | 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane | Pyromellitic dianhydride (PMDA) | Cured resin systems google.com |

| Polyurethane | 2-(4-(hydroxymethyl)-2-methoxyphenoxy) ethan-1-ol (from a vanillin derivative) | Diisocyanates (e.g., MDI, PDI) | Foams, coatings, elastomers mdpi.comulaval.ca |

| Polyester | 4-(2-hydroxyethoxy)-3-methoxybenzoic acid | --- (self-polycondensation) | Bio-based packaging materials mdpi.commdpi.com |

| Liquid-Crystalline Polymer | This compound | Various diacids/diols | Display technology, high-strength fibers helsinki.fimedcraveebooks.com |

Photoinitiator Functionality in Photopolymerization Processes

Derivatives of this compound are widely used as photoinitiators, particularly in free-radical photopolymerization. A prominent example is 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone, commercially known as Irgacure 2959. mdpi.comnih.govpubcompare.ai This Type I photoinitiator, upon exposure to UV light, undergoes cleavage to generate free radicals that initiate polymerization. mdpi.comresearchgate.net

This process is fundamental to UV curing technologies used in coatings, adhesives, and 3D printing (vat photopolymerization). mdpi.compubcompare.ai Irgacure 2959 is particularly favored in biomedical applications like tissue engineering and bioprinting due to its relatively good cytocompatibility. mdpi.comnih.gov It is used to crosslink various biocompatible polymers to form hydrogels. nih.gov The concentration of the photoinitiator can influence the properties of the resulting polymer network, such as swelling behavior and surface hydrophilicity. mdpi.com Research has also explored the synthesis of other photoinitiators based on this compound for various photopolymerization systems. google.com

Macrocyclic and Supramolecular Chemistry

The distinct positioning of the hydroxyl and hydroxyethoxy groups on the phenol (B47542) ring makes this compound and its isomers valuable in the field of supramolecular chemistry.

Building Blocks for Benzocrown Ethers

The ortho-isomer, 2-(2-Hydroxyethoxy)phenol (B1293960), is a key building block for the synthesis of lipophilic benzocrown ethers. publish.csiro.auresearchgate.netsigmaaldrich.com These macrocyclic compounds are capable of selectively binding cations due to the arrangement of oxygen donor atoms within their structure. publish.csiro.au The synthesis often involves reacting the diol precursor with various dihalides or dicarbonyl dichlorides to form macrocycles of different sizes and with a varying number of donor atoms. publish.csiro.auresearchgate.net These benzocrown ethers have potential applications as ionophores and in the development of sensors. publish.csiro.au The para-isomer, this compound, while less commonly used for this specific purpose, shares the fundamental structural motifs that are of interest in macrocyclic design.

Design of Synthetic Ionophores for Selective Binding